molecular formula C24H21N7O3 B3839606 N-[4-[(4,6-dianilino-5-nitropyrimidin-2-yl)amino]phenyl]acetamide

N-[4-[(4,6-dianilino-5-nitropyrimidin-2-yl)amino]phenyl]acetamide

Cat. No.: B3839606
M. Wt: 455.5 g/mol
InChI Key: GFOWCEMYPAXSMZ-UHFFFAOYSA-N
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Description

N-[4-[(4,6-dianilino-5-nitropyrimidin-2-yl)amino]phenyl]acetamide is a complex organic compound with a molecular formula of C24H21N7O3. This compound is notable for its intricate structure, which includes a pyrimidine ring substituted with nitro and anilino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4,6-dianilino-5-nitropyrimidin-2-yl)amino]phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often begins with the cyclocondensation of appropriate precursors to form the pyrimidine ring, followed by nitration and subsequent substitution reactions to introduce the anilino groups. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4,6-dianilino-5-nitropyrimidin-2-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The anilino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the anilino moieties.

Scientific Research Applications

N-[4-[(4,6-dianilino-5-nitropyrimidin-2-yl)amino]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(4,6-dianilino-5-nitropyrimidin-2-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bropirimine: A pyrimidine-based compound with immunomodulatory properties.

    Isocytosine Derivatives: Compounds with similar pyrimidine cores used in antiviral and anticancer research.

Uniqueness

N-[4-[(4,6-dianilino-5-nitropyrimidin-2-yl)amino]phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other pyrimidine derivatives.

Properties

IUPAC Name

N-[4-[(4,6-dianilino-5-nitropyrimidin-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3/c1-16(32)25-19-12-14-20(15-13-19)28-24-29-22(26-17-8-4-2-5-9-17)21(31(33)34)23(30-24)27-18-10-6-3-7-11-18/h2-15H,1H3,(H,25,32)(H3,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOWCEMYPAXSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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